Eptastigmine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Il est connu pour sa durée d'action plus longue et sa toxicité inférieure par rapport à d'autres inhibiteurs de la cholinestérase comme la physostigmine . L'eptastigmine agit en inhibant l'enzyme acétylcholinestérase, qui décompose l'acétylcholine, augmentant ainsi les niveaux d'acétylcholine dans le cerveau et améliorant les fonctions cognitives .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'eptastigmine est synthétisée par une série de réactions chimiques à partir de la physostigmine. . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la réaction.

Méthodes de Production Industrielle : La production industrielle de l'this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle qualité pour garantir la pureté et l'efficacité du produit final. Le processus de production est optimisé pour maximiser le rendement et minimiser les déchets, ce qui le rend économiquement viable pour une production à grande échelle .

Analyse Des Réactions Chimiques

Types de Réactions : L'eptastigmine subit diverses réactions chimiques, notamment:

Oxydation : L'this compound peut être oxydée pour former ses oxydes correspondants.

Réduction : Il peut être réduit pour former ses formes réduites correspondantes.

Substitution : L'this compound peut subir des réactions de substitution où l'un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et Conditions Courants :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers réactifs en fonction de la substitution souhaitée, tels que les halogènes pour les réactions d'halogénation.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de l'this compound peut entraîner la formation d'oxydes, tandis que la réduction peut donner des formes réduites du composé .

4. Applications de Recherche Scientifique

L'this compound a un large éventail d'applications de recherche scientifique, notamment:

Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la cholinestérase et les réactions chimiques associées.

Biologie : Investigated for its effects on the central nervous system and its potential neuroprotective properties.

Médecine : Principalement recherché pour son potentiel dans le traitement de la maladie d'Alzheimer et d'autres troubles cognitifs.

Industrie : Utilisé dans le développement de nouveaux inhibiteurs de la cholinestérase et de produits pharmaceutiques associés.

5. Mécanisme d'Action

L'this compound exerce ses effets en inhibant l'enzyme acétylcholinestérase, qui est responsable de la dégradation de l'acétylcholine dans le cerveau. En inhibant cette enzyme, l'this compound augmente les niveaux d'acétylcholine, améliorant ainsi la transmission cholinergique et améliorant les fonctions cognitives . Les cibles moléculaires de l'this compound comprennent l'acétylcholinestérase et la butyrylcholinestérase, toutes deux impliquées dans la dégradation de l'acétylcholine .

Composés Similaires :

Physostigmine : Un inhibiteur de la cholinestérase avec une durée d'action plus courte et une toxicité plus élevée par rapport à l'this compound.

Donépézil : Un inhibiteur de la cholinestérase réversible avec une durée d'action plus longue par rapport à la physostigmine.

Rivastigmine : Un inhibiteur de la cholinestérase pseudo-réversible avec des applications similaires dans le traitement de la maladie d'Alzheimer.

Unicité de l'this compound : L'this compound est unique par sa durée d'action plus longue et sa toxicité inférieure par rapport aux autres inhibiteurs de la cholinestérase. Sa capacité à améliorer les fonctions cognitives avec moins d'effets secondaires en fait un candidat prometteur pour le traitement de la maladie d'Alzheimer .

Applications De Recherche Scientifique

Pharmacological Properties

Eptastigmine functions primarily as a cholinesterase inhibitor , enhancing cholinergic neurotransmission by preventing the breakdown of acetylcholine (ACh). This leads to increased ACh levels in the central nervous system (CNS), which is crucial for cognitive functions such as memory and learning.

- Mechanism of Action : this compound inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to a significant increase in ACh concentrations. In animal studies, doses of this compound have been shown to increase ACh levels by 2500–3000% .

- Pharmacokinetics : After oral administration, this compound is rapidly distributed throughout the body and effectively penetrates the CNS. Its long-lasting effects are attributed to its pharmacokinetic profile, which allows sustained AChE inhibition .

Clinical Applications in Alzheimer's Disease

This compound has been primarily investigated for its efficacy in treating Alzheimer's disease. Clinical trials involving over 1500 patients have demonstrated significant cognitive improvements compared to placebo.

- Cognitive Improvement : In a multicenter, randomized, double-blind study, patients receiving this compound showed marked improvement in cognitive performance as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) . The most pronounced benefits were observed in patients with more severe cognitive impairments at baseline.

- Safety and Tolerability : this compound has been generally well-tolerated among patients with moderate to moderately severe AD. The drug's cholinergic side effects were manageable, making it a viable option for long-term treatment .

Memory Enhancement Studies

Research has consistently highlighted this compound's potential to enhance memory and learning across various animal models:

- Animal Studies : this compound administration has been associated with improved performance in memory tasks among young, aged, and lesioned animals. For instance, it significantly enhanced passive avoidance behavior in mice .

- Electrophysiological Effects : this compound's influence on EEG patterns suggests cholinergic activation. Studies indicated that it modulated cortical activity and improved visual evoked potentials in rodents .

Protection Against Neurotoxicity

This compound has also shown promise in protecting against neurotoxic agents:

- Organophosphate Intoxication : Research indicates that this compound may provide prophylactic benefits against organophosphate poisoning by inhibiting the binding of toxic agents to cholinesterases. This suggests a potential application in bioterrorism defense or occupational safety .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

Mécanisme D'action

Eptastigmine exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission and improving cognitive function . The molecular targets of this compound include acetylcholinesterase and butyrylcholinesterase, both of which are involved in the breakdown of acetylcholine .

Comparaison Avec Des Composés Similaires

Physostigmine: A cholinesterase inhibitor with a shorter duration of action and higher toxicity compared to eptastigmine.

Donepezil: A reversible cholinesterase inhibitor with a longer duration of action compared to physostigmine.

Rivastigmine: A pseudo-reversible cholinesterase inhibitor with similar applications in the treatment of Alzheimer’s disease.

Uniqueness of this compound: this compound is unique in its longer duration of action and lower toxicity compared to other cholinesterase inhibitors. Its ability to improve cognitive function with fewer side effects makes it a promising candidate for the treatment of Alzheimer’s disease .

Activité Biologique

Eptastigmine is a reversible inhibitor of acetylcholinesterase (AChE), primarily investigated for its potential therapeutic effects in Alzheimer's disease and other cognitive impairments. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, and clinical implications based on various studies.

This compound functions by inhibiting the enzyme AChE, which is responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft. By preventing ACh breakdown, this compound increases the concentration of ACh, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Key Findings on AChE Inhibition

- Dose-Dependent Inhibition : Studies have shown that oral administration of this compound at doses of 10, 20, and 30 mg significantly inhibits AChE activity in red blood cells (RBCs) in a dose-dependent manner, with peak inhibition observed at higher doses .

- Pharmacokinetics : this compound exhibits a rapid onset of action with peak plasma concentrations reached within 1 to 2 hours post-administration. The half-life ranges from 1 to 3 hours, necessitating multiple daily doses for sustained effect .

Cognitive Enhancement in Animal Models

Research has demonstrated that this compound can improve cognitive performance in aged rats. In an eight-arm radial maze test, aged rats treated with this compound showed enhanced memory and learning capabilities compared to control groups .

Human Trials

Several clinical trials have evaluated the cognitive effects of this compound in humans:

- Double-Blind Placebo-Controlled Study : A study involving healthy male subjects assessed the impact of this compound on scopolamine-induced cognitive deficits. Results indicated that this compound significantly mitigated cognitive impairments induced by scopolamine, suggesting its potential for treating cognitive dysfunctions .

- Real-Time Measurement : Another study highlighted a patient-side technique for measuring AChE activity during this compound treatment. This approach allowed for real-time assessment of pharmacodynamic effects, confirming significant inhibition of AChE activity post-administration .

Maximum Tolerated Dose (MTD)

The maximum tolerated dose of this compound has been established through various studies. It was found that doses up to 30 mg are generally well-tolerated in most subjects, with common side effects including gastrointestinal disturbances and mild headaches .

Side Effects and Tolerability

The safety profile of this compound has been assessed in multiple trials. Most adverse effects are mild to moderate and include:

- Nausea

- Diarrhea

- Insomnia

- Dizziness

These side effects typically resolve upon discontinuation or dose adjustment.

Summary Table of this compound Studies

| Study Type | Population | Findings |

|---|---|---|

| Animal Study | Aged Rats | Improved performance in cognitive tasks (eight-arm radial maze) |

| Double-Blind Study | Healthy Male Subjects | Significant reduction in scopolamine-induced cognitive deficits |

| Real-Time Measurement | Patients under Treatment | Confirmed significant AChE inhibition post-eptastigmine administration |

| Pharmacodynamics Assessment | Various Subjects | Established MTD at 30 mg with mild side effects |

Propriétés

Numéro CAS |

101246-68-8 |

|---|---|

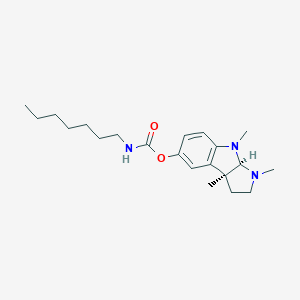

Formule moléculaire |

C21H33N3O2 |

Poids moléculaire |

359.5 g/mol |

Nom IUPAC |

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-heptylcarbamate |

InChI |

InChI=1S/C21H33N3O2/c1-5-6-7-8-9-13-22-20(25)26-16-10-11-18-17(15-16)21(2)12-14-23(3)19(21)24(18)4/h10-11,15,19H,5-9,12-14H2,1-4H3,(H,22,25)/t19-,21+/m1/s1 |

Clé InChI |

RRGMXBQMCUKRLH-CTNGQTDRSA-N |

SMILES |

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C |

SMILES isomérique |

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C |

SMILES canonique |

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C |

Synonymes |

eptastigmine heptastigmine heptyl physostigmine heptyl-physostigmine heptylphysostigmine MF 201 MF-201 physostigmine heptyl pyrrolo(2,3-b)indol-5-ol-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl heptylcarbamate este |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.